(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW-559090 is a small molecule drug that acts as an antagonist of the integrin alpha-4/beta-1 (α4β1) complex . It was initially developed by GSK Plc for the treatment of immune system diseases, infectious diseases, and respiratory diseases . The compound has a molecular formula of C31H40KN4O8 and a molecular weight of 596.681 g/mol .
Preparation Methods
The synthetic routes and reaction conditions for GW-559090 are not widely published. it is known that the compound is synthesized through a series of chemical reactions involving the formation of peptide bonds and the incorporation of various functional groups . Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
GW-559090 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
GW-559090 exerts its effects by binding to the integrin alpha-4/beta-1 (α4β1) complex, thereby inhibiting its interaction with vascular cell adhesion molecule-1 (VCAM-1) and other ligands . This inhibition prevents the adhesion and migration of immune cells, reducing inflammation and immune cell trafficking . The compound specifically targets the α4β1 integrin, making it a selective antagonist .
Comparison with Similar Compounds
GW-559090 is unique in its high affinity and selectivity for the α4β1 integrin. Similar compounds include:
Vedolizumab: Another monoclonal antibody that targets the α4β7 integrin and is used for the treatment of inflammatory bowel diseases.
These compounds differ in their molecular structure, mechanism of action, and therapeutic applications, highlighting the uniqueness of GW-559090 in targeting the α4β1 integrin .
Properties
CAS No. |
278598-52-0 |
---|---|
Molecular Formula |
C31H40N4O8 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C31H40N4O8/c1-19(2)16-24(33-27(36)18-42-26-7-5-4-6-20(26)3)29(38)34-25(30(39)40)17-21-8-10-23(11-9-21)43-31(41)35-14-12-22(13-15-35)28(32)37/h4-11,19,22,24-25H,12-18H2,1-3H3,(H2,32,37)(H,33,36)(H,34,38)(H,39,40)/t24-,25-/m0/s1 |
InChI Key |
RZMCXMNNXGCFQG-DQEYMECFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)O |
SMILES |
CC1=CC=CC=C1OCC(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)O |
278598-52-0 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.